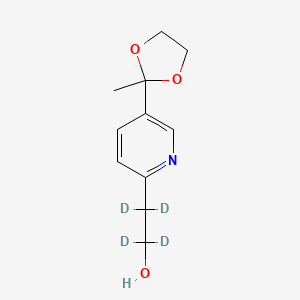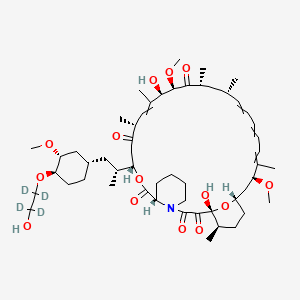
Everolimus-d4
Descripción general
Descripción
Everolimus-d4 es una forma deuterada de everolimus, un derivado de la rapamicina. Se utiliza principalmente como estándar interno en aplicaciones de cromatografía líquida-espectrometría de masas (LC-MS) para la cuantificación de everolimus y otros inmunosupresores relacionados . Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, convirtiéndolo en un compuesto marcado con isótopos estables que es químicamente idéntico a everolimus, pero con una masa ligeramente diferente.
Aplicaciones Científicas De Investigación
Everolimus-d4 is widely used in scientific research, particularly in the following fields:
Mecanismo De Acción
Everolimus-d4, al igual que everolimus, inhibe la vía diana mamífera de la rapamicina (mTOR). Se une a la proteína FKBP-12 para formar un complejo que inhibe mTORC1, un regulador clave del crecimiento, proliferación y supervivencia celular . Esta inhibición conduce a una reducción de la síntesis de proteínas y al arresto del ciclo celular, lo que lo hace eficaz para prevenir el rechazo de trasplante de órganos y tratar ciertos tipos de cáncer .
Safety and Hazards
Direcciones Futuras
Everolimus has demonstrated improved progression-free survival for all risk groups of RCC in the salvage setting following other anti-angiogenic agents . Future studies should evaluate implications of these findings, including coagulation system activation and everolimus efficacy in FCD, in larger studies with long-term treatment to better understand molecular and clinical effects .
Relevant Papers Several papers have been identified that provide valuable information on Everolimus-d4. These include a systematic review and meta-analysis assessing the efficacy and safety of adding everolimus to standard of care in MBC , a pilot study evaluating everolimus molecular mechanisms in tuberous sclerosis complex and focal cortical dysplasia , and a study on Everolimus therapy and side-effects .
Análisis Bioquímico
Biochemical Properties
Everolimus-d4 works similarly to Everolimus as an mTOR (mammalian target of rapamycin) inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . In a similar fashion to other mTOR inhibitors, this compound’s effect is solely on the mTORC1 protein and not on the mTORC2 protein .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes. It inhibits mTOR signaling, resulting in decreased cell growth and ribosomal S6 protein phosphorylation . This inhibition can reduce tumor growth and seizure frequency in certain conditions . In addition, this compound has been shown to modulate the host immune response during Mycobacterium tuberculosis infection .
Molecular Mechanism
This compound is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR . This inhibition leads to a decrease in cell proliferation, metabolism, and angiogenesis in certain types of cancer . It also acts as an immunosuppressive agent in the context of organ transplantation .
Temporal Effects in Laboratory Settings
This compound has been synthesized and certified for use as an internal standard in LCMS applications . The calibration curve was linear with r2=0.9979, indicating its stability over time .
Dosage Effects in Animal Models
In animal models, this compound has shown neuroprotective effects . The effects of the product vary with different dosages. For instance, in a rat model of intracerebral hemorrhage, this compound ameliorated ICH-induced neurological deficits .
Metabolic Pathways
This compound is a substrate of CYP3A4 and PgP (phosphoglycolate phosphatase). Three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus were the 6 primary metabolites detected in human blood .
Métodos De Preparación
Everolimus-d4 se sintetiza a partir de la rapamicina a través de una serie de reacciones químicas. La ruta sintética implica los siguientes pasos :
Monosilanización: El etilenglicol-d4 se monosilaniza con cloruro de tert-butildimetilsililo en presencia de una base.
Triflación: El producto monosilanizado se convierte en el triflato utilizando anhídrido triflico y 2,6-lutidina.
Alquilación: La rapamicina se alquila con el triflato en 2,6-lutidina y tolueno para dar this compound protegido por TBDMS.
Desprotección: El producto protegido por TBDMS se desprotege con HCl 1N para formar this compound.
Análisis de las reacciones químicas
This compound experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar grupos funcionales específicos.
Aplicaciones en la investigación científica
This compound se utiliza ampliamente en la investigación científica, particularmente en los siguientes campos:
Análisis De Reacciones Químicas
Everolimus-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Comparación Con Compuestos Similares
Everolimus-d4 es similar a otros inhibidores de mTOR como sirolimus y tacrolimus. Su naturaleza deuterada lo hace único como estándar interno para aplicaciones de LC-MS. Compuestos similares incluyen :
Sirolimus: Otro inhibidor de mTOR utilizado en terapia inmunosupresora.
Tacrolimus: Un inmunosupresor que inhibe la calcineurina, una vía diferente de mTOR.
32-desmetoxirapamicina: Otro estándar interno utilizado en LC-MS para la cuantificación de everolimus.
This compound ofrece un mejor rendimiento como estándar interno en comparación con la 32-desmetoxirapamicina debido a su mayor similitud estructural con everolimus .
Propiedades
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAMNSJSFKALM-FQJUTLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


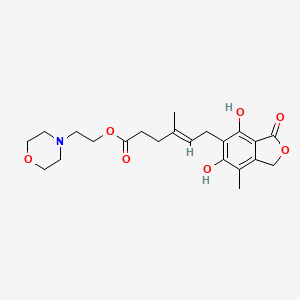
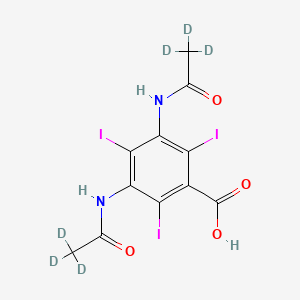

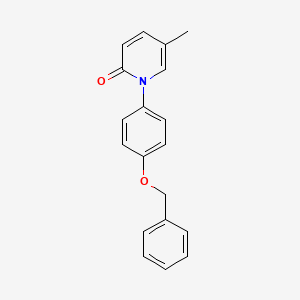
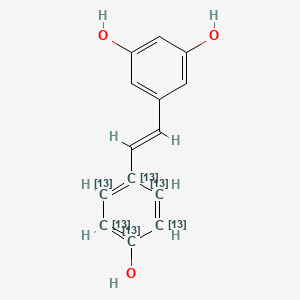

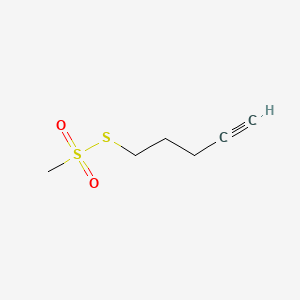
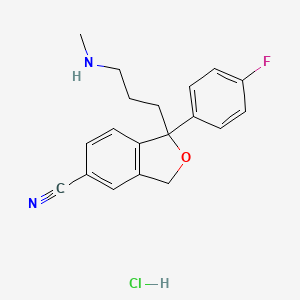
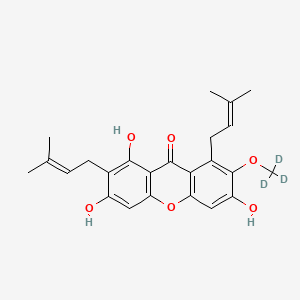


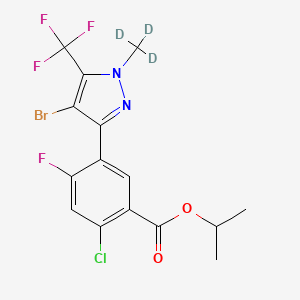
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
